molecular formula C13H12FNO2 B13723234 Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13723234
M. Wt: 233.24 g/mol
InChI Key: WMWFKUFXHDUQRE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and potential applications in various fields. Its combination of a fluorophenyl group and a pyrrole ring makes it a versatile compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)12-10(7-8-15-12)9-5-3-4-6-11(9)14/h3-8,15H,2H2,1H3

InChI Key

WMWFKUFXHDUQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC=C2F

Origin of Product

United States

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